molecular formula C15H21N3O3S B2530658 Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-69-4

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2530658
CAS No.: 946235-69-4
M. Wt: 323.41
InChI Key: QGVUMOJBLURPOS-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl carbamate group at the 2-position and a 2-(cyclohex-1-en-1-yl)ethylamino-2-oxoethyl side chain at the 4-position. Its molecular structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though explicit bioactivity data are unavailable in the provided evidence.

Properties

IUPAC Name

methyl N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-21-15(20)18-14-17-12(10-22-14)9-13(19)16-8-7-11-5-3-2-4-6-11/h5,10H,2-4,6-9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUMOJBLURPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, a carbamate group, and a cyclohexene moiety. Its molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4} . Understanding the chemical structure is essential for elucidating its biological activity.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, thiazole-based compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis
Compound BHeLa20.5Cell Cycle Arrest
Methyl CarbamateMDA-MB-23125.0Apoptosis

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Antimicrobial Activity

The compound's antimicrobial potential has been explored, showing effectiveness against various bacterial strains. For example, derivatives containing the thiazole ring have demonstrated notable activity against both gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on the effects of methyl carbamate derivatives in breast cancer models (MCF-7 and MDA-MB-231) revealed that these compounds exhibited significant cytotoxicity. The combination of methyl carbamate with doxorubicin showed a synergistic effect, enhancing the overall antitumor efficacy .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages. Results indicated a marked decrease in TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Cyclohexylmethyl Analog Urea Derivative 1f Thiazole-Carbamate ()
Core Structure Thiazole + carbamate Thiazole + carbamate Thiazole + urea Thiazole + ester
Key Substituent 2-(cyclohex-1-en-1-yl)ethyl Cyclohexylmethyl Piperazine + trifluoromethyl Bromine/benzoyl
Molecular Weight (g/mol) ~400 (estimated) ~380 (estimated) 667.9 152–209 (varies)
Melting Point (°C) Not reported Not reported 198–200 Not reported
Stability Moderate (reactive double bond) High (saturated chain) High (crystalline urea) Moderate (ester hydrolysis)
Safety Precautions Likely similar to P210, P102 Not specified Standard handling

Key Findings and Implications

Cyclohexene vs. Cyclohexyl : The unsaturated cyclohexene group in the target compound may improve binding to hydrophobic pockets in proteins but requires careful storage to prevent oxidation .

Carbamate vs. Urea : Carbamates generally exhibit better hydrolytic stability than ureas, favoring oral bioavailability .

Thiazole Core: Common in bioactive molecules; substitution patterns dictate target selectivity.

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